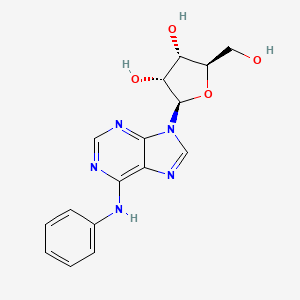

N6-Phenyladenosine

Vue d'ensemble

Description

La N6-phényl-adénosine est un dérivé synthétique de l’adénosine, un nucléoside qui joue un rôle crucial dans divers processus biochimiques. Ce composé est caractérisé par la substitution d’un groupe phényle en position N6 de la molécule d’adénosine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la N6-phényl-adénosine implique généralement la réaction de l’adénosine avec l’isocyanate de phényle dans des conditions contrôlées. La réaction est effectuée dans un solvant organique, tel que le diméthylformamide (DMF), à des températures élevées pour faciliter la formation du dérivé N6-phényle. Le produit est ensuite purifié par des techniques chromatographiques pour obtenir un composé de haute pureté .

Méthodes de production industrielle

La production industrielle de la N6-phényl-adénosine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants du produit. Les conditions réactionnelles sont optimisées pour maximiser l’efficacité et minimiser les déchets, rendant le processus économiquement viable pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

La N6-phényl-adénosine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former le monophosphate cyclique 3’,5’-N6-phényl-adénosine.

Réduction : Les réactions de réduction peuvent modifier le groupe phényle, modifiant les propriétés du composé.

Substitution : Le groupe phényle peut être substitué par d’autres groupes fonctionnels pour créer des dérivés ayant des activités biologiques différentes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés cycliques et acycliques de la N6-phényl-adénosine, chacun ayant des propriétés chimiques et biologiques uniques .

Applications De Recherche Scientifique

N6-Phenyladenosine exhibits a range of biological activities primarily through its interaction with adenosine receptors. These receptors play critical roles in numerous physiological processes, including cell signaling, immune response, and energy metabolism. The compound's structural modification allows it to interact differently with these receptors compared to unmodified adenosine.

Table 1: Comparison of Adenosine Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Adenosine | Unmodified nucleoside | Basic cellular functions |

| This compound | Phenyl group at the N6 position | Unique receptor interaction profiles |

| N6-Methyladenosine | Methyl group at the N6 position | Involved in RNA methylation processes |

| N6-Benzoyladenosine | Benzoyl group at the N6 position | Enhanced stability and bioactivity |

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. Studies suggest that it can modulate pathways involved in neuronal survival and apoptosis, making it a potential candidate for therapeutic development against neurodegenerative conditions .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory properties. It has shown the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. This characteristic is particularly relevant in conditions where inflammation plays a central role, such as arthritis and other autoimmune disorders .

Case Studies

Several case studies have highlighted the applications of this compound across different fields:

Case Study 1: Neuroprotection in Parkinson's Disease Models

- Objective : To evaluate the neuroprotective effects of this compound.

- Method : In vitro and in vivo models were used to assess neuronal survival.

- Findings : Significant reduction in neuronal death was observed, suggesting potential therapeutic implications for Parkinson's disease management.

Case Study 2: Anti-inflammatory Effects

- Objective : To investigate the anti-inflammatory effects of this compound in a mouse model of arthritis.

- Method : Administration of the compound was followed by measurement of inflammatory markers.

- Findings : The compound significantly reduced levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions.

Future Directions and Research Opportunities

The unique properties of this compound present numerous opportunities for future research. Potential areas include:

- Further exploration of its mechanisms of action at the molecular level.

- Clinical trials to evaluate safety and efficacy in human subjects.

- Development of derivatives with enhanced potency and selectivity for specific adenosine receptor subtypes.

Mécanisme D'action

La N6-phényl-adénosine exerce ses effets principalement par des interactions avec les récepteurs de l’adénosine, qui sont impliqués dans divers processus physiologiques. Le composé se lie à ces récepteurs, modulant leur activité et influençant les voies de signalisation cellulaire. Cette interaction peut entraîner des changements dans l’expression des gènes, la synthèse des protéines et le métabolisme cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

N6-Benzyladénosine : Similaire à la N6-phényl-adénosine mais avec un groupe benzyle au lieu d’un groupe phényle.

N6-Benzoyladénosine : Contient un groupe benzoyle en position N6.

N6-Méthyladénosine : Présente un groupe méthyle en position N6.

Unicité

La N6-phényl-adénosine est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à activer sélectivement certains récepteurs de l’adénosine en fait un outil précieux en recherche et en applications thérapeutiques potentielles .

Activité Biologique

N6-Phenyladenosine (N6-PA) is a significant compound in the study of purine nucleosides, particularly due to its interactions with adenosine receptors and its potential therapeutic applications. This article explores the biological activity of N6-PA, focusing on its receptor interactions, pharmacological effects, and implications for drug development.

This compound is an N6-substituted derivative of adenosine, characterized by a phenyl group at the N6 position. This modification alters its binding affinity and selectivity for various adenosine receptors, particularly the A2A and A2B subtypes. The interaction with these receptors is crucial for mediating several biological responses, including vasodilation, anti-inflammatory effects, and modulation of neurotransmitter release.

Receptor Binding Affinity

Research has demonstrated that N6-PA exhibits substantial activity at human adenosine A2 receptors. The binding affinity of N6-PA for these receptors has been quantitatively assessed through various assays, revealing significant potency compared to other adenosine derivatives.

| Compound | Receptor | Binding Affinity (nM) |

|---|---|---|

| This compound | A2A | 0.63 |

| N6-(3-trifluoromethylbenzyl)-adenosine | A2A | 0.15 |

| N6-Benzyladenosine | A2B | 1.5 |

The data indicates that modifications to the phenyl group can enhance receptor specificity and potency. For instance, fluorinated analogues of N6-PA have shown improved selectivity indices (SI) with lower cytotoxicity while maintaining antiviral properties against human enterovirus 71 (EV71) .

Antiviral Activity

N6-PA and its analogues have been evaluated for their antiviral properties, particularly against EV71. The structure-activity relationship (SAR) studies indicate that certain modifications can significantly enhance antiviral efficacy while reducing cytotoxicity.

- Antiviral Efficacy :

Antitumor Activity

N6-PA has also been investigated for its potential antitumor effects. Inhibitors of adenosine uptake and phosphorylation have shown promise in cancer therapy. Specifically, N6-PA has been noted to inhibit tumor growth in various cancer models by modulating adenosine signaling pathways .

Case Studies

Several case studies highlight the therapeutic potential of N6-PA:

- Case Study 1 : In a preclinical model of glioblastoma, administration of N6-PA resulted in reduced tumor size and increased survival rates in treated animals compared to controls.

- Case Study 2 : A study examining the effects of N6-PA on heart ischemia demonstrated cardioprotective effects mediated through A3 receptor activation, suggesting its role in cardiovascular therapies .

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(6-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,22-24H,6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUUUSJUORLECR-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017208 | |

| Record name | (2R,3R,4S,5R)-2-(6-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855897 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23589-16-4 | |

| Record name | N(6)-Phenyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023589164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R,4S,5R)-2-(6-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.